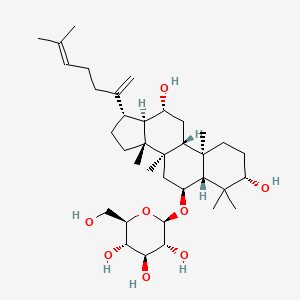

Ginsenoside Rk3

Description

Properties

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H60O8/c1-19(2)10-9-11-20(3)21-12-15-35(7)27(21)22(38)16-25-34(6)14-13-26(39)33(4,5)31(34)23(17-36(25,35)8)43-32-30(42)29(41)28(40)24(18-37)44-32/h10,21-32,37-42H,3,9,11-18H2,1-2,4-8H3/t21-,22-,23+,24-,25-,26+,27+,28-,29+,30-,31+,32-,34-,35-,36-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVXFIVJSCUOFNT-QXPABTKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=C)C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCCC(=C)[C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H60O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

620.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ginsenoside Rk3: A Technical Guide to its Structural, Chemical, and Biological Properties

An In-depth Analysis for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and chemical properties of Ginsenoside Rk3, a rare ginsenoside found in processed ginseng. It details its biological activities, focusing on the molecular signaling pathways it modulates, and provides a compilation of experimental methodologies for its study. This document is intended for researchers, scientists, and professionals involved in drug development and natural product chemistry.

Structural and Chemical Properties

This compound is a tetracyclic triterpenoid saponin derived from the heat processing of Panax ginseng C.A. Mey. Its chemical structure is characterized by a dammarane-type aglycone with a sugar moiety attached.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | (2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | [1] |

| Molecular Formula | C₃₆H₆₀O₈ | [1][2][3] |

| Molecular Weight | 620.86 g/mol | [4][5][6] |

| CAS Number | 364779-15-7 | [3][4] |

| Appearance | White to off-white solid/powder | [3][4] |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [3][7] |

Biological Activity and Signaling Pathways

This compound has demonstrated a range of biological activities, primarily centered around its anti-cancer, anti-inflammatory, and cardioprotective effects. These activities are mediated through its interaction with several key signaling pathways.

Anti-Cancer Activity

This compound exhibits potent anti-cancer effects in various cancer cell lines by inducing apoptosis and autophagy, and inhibiting cell proliferation.

A primary mechanism of Rk3's anti-cancer activity is the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway.[2][3] By blocking this pathway, Rk3 triggers a cascade of events leading to programmed cell death (apoptosis) and cellular self-digestion (autophagy) in cancer cells.[2][3]

This compound has been shown to significantly inhibit the transcriptional activity of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation and cell survival.[4] This inhibition contributes to its anti-inflammatory and pro-apoptotic effects in cancer cells.

Cardioprotective and Anti-thrombotic Effects

This compound has demonstrated protective effects on cardiomyocytes and inhibitory effects on platelet aggregation. These effects are mediated through the modulation of the Akt and MAPK signaling pathways, as well as the regulation of cAMP levels.[4][7]

Quantitative Data

The following tables summarize the available quantitative data on the biological activity and pharmacokinetics of this compound.

Table 2: In Vitro Biological Activity of this compound

| Parameter | Cell Line | Value | Source(s) |

| IC₅₀ (NF-κB Inhibition) | HepG2 | 14.24 ± 1.30 µM | [4] |

| IC₅₀ (NF-κB Inhibition) | SK-Hep1 | 15.32 ± 0.29 µM | [4] |

| IC₅₀ (Cell Viability) | SHI-1 | 136.02 ± 15.03 µM | [8] |

Table 3: Pharmacokinetic Parameters of this compound

| Species | Dosage | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC (ng·h/mL) | Bioavailability (%) | Source(s) |

| Human | Single oral dose (Red Ginseng) | Varies | Varies | Varies | Low | [5][9] |

| Rat | 5 mg/kg (IV) | - | - | - | - | [10] |

| Rat | 100 mg/kg (Oral) | Not Detected | - | - | Very Low | [10] |

Note: Pharmacokinetic data for pure this compound is limited, and its bioavailability is generally low when administered orally in its native form.

Experimental Protocols

This section provides an overview of common experimental methodologies used to investigate the biological effects of this compound.

In Vitro Assays

A general workflow for in vitro analysis of this compound is depicted below.

-

Cell Seeding: Plate cells (e.g., Eca109, KYSE150) in 96-well plates at a density of 8x10³ cells per well and culture for 24 hours.[2]

-

Treatment: Treat cells with various concentrations of this compound (e.g., 50, 100, 150, 200, 250 µM) or a vehicle control (e.g., 0.1% DMSO) for 24 or 48 hours.[2]

-

MTT Incubation: Add 50 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.[2]

-

Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to dissolve the formazan crystals.[2]

-

Absorbance Measurement: Read the absorbance at 490 nm using a microplate reader.[2]

-

Cell Lysis: After treatment with this compound, lyse the cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene fluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against PI3K, Akt, p-Akt, mTOR, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Experiments

-

Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice).

-

Tumor Cell Implantation: Subcutaneously inject cancer cells (e.g., KYSE150) into the flank of the mice.[2]

-

Tumor Growth: Allow tumors to grow to a palpable size.

-

Treatment: Randomly assign mice to treatment groups and administer this compound (e.g., 20 mg/kg) or a vehicle control via intraperitoneal injection or oral gavage for a specified period.[4]

-

Tumor Measurement: Measure tumor volume and body weight regularly.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blotting).[2]

Analytical Methods

HPLC is a standard method for the quantification of this compound in various matrices.

-

Chromatographic System: Utilize a C18 column with a gradient elution system.[11][12]

-

Mobile Phase: A common mobile phase consists of a gradient of acetonitrile and water, sometimes with the addition of a small amount of acid (e.g., phosphoric acid or acetic acid).[11][12]

-

Detection: Detection can be achieved using a Diode Array Detector (DAD) or an Evaporative Light Scattering Detector (ELSD).[11]

-

Quantification: Quantify this compound by comparing the peak area to that of a standard curve prepared with a known concentration of a reference standard.

Conclusion

This compound is a promising bioactive compound with significant potential in oncology and other therapeutic areas. Its well-defined chemical structure and its ability to modulate critical signaling pathways, such as the PI3K/Akt/mTOR and NF-κB pathways, make it a compelling candidate for further research and drug development. The experimental protocols outlined in this guide provide a foundation for researchers to explore the multifaceted biological activities of this rare ginsenoside. Further investigation into its pharmacokinetics and bioavailability is warranted to optimize its therapeutic application.

References

- 1. This compound is a novel PI3K/AKT-targeting therapeutics agent that regulates autophagy and apoptosis in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The this compound exerts anti-esophageal cancer activity in vitro and in vivo by mediating apoptosis and autophagy through regulation of the PI3K/Akt/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Prevents Hypoxia-Reoxygenation Induced Apoptosis in H9c2 Cardiomyocytes via AKT and MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Pharmacokinetics of Ginsenoside Rb1, Rg3, Rk1, Rg5, F2, and Compound K from Red Ginseng Extract in Healthy Korean Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound ameliorates Aβ-induced neurotoxicity in APP/PS1 model mice via AMPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ginsenoside Rh2 and Rg3 inhibit cell proliferation and induce apoptosis by increasing mitochondrial reactive oxygen species in human leukemia Jurkat cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound Inhibits the Extramedullary Infiltration of Acute Monocytic Leukemia Cell via miR-3677-5p/CXCL12 Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Methods on improvements of the poor oral bioavailability of ginsenosides: Pre-processing, structural modification, drug combination, and micro- or nano- delivery system - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vivo rat metabolism and pharmacokinetic studies of ginsenoside Rg3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Simultaneous determination of 30 ginsenosides in Panax ginseng preparations using ultra performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Ginsenoside Rk3: Discovery, Natural Sources, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ginsenoside Rk3, a rare and bioactive saponin, has emerged as a compound of significant interest within the scientific community, particularly in the fields of oncology and pharmacology. This technical guide provides a comprehensive overview of the discovery and natural sources of this compound. It details the methodologies for its isolation, purification, and quantification, and presents its known biological activities with a focus on its modulation of the PI3K/AKT signaling pathway. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development who are exploring the therapeutic potential of this unique ginsenoside.

Discovery and Natural Sources

This compound is not a primary component of raw ginseng. Instead, it is a transformation product generated from the hydrolysis of other ginsenosides, primarily Ginsenoside Rg1, during heat processing of ginseng roots.[1][2] This discovery was a result of extensive research into the chemical changes that occur in Panax species upon steaming and other forms of thermal treatment. The processing of fresh ginseng into red ginseng and black ginseng leads to a significant increase in the concentration of rare ginsenosides like Rk3, which are either absent or present in negligible amounts in the raw plant material.[3][4]

The primary natural sources of this compound are heat-processed roots of various Panax species, including:

-

Panax ginseng C.A. Mey. (Korean ginseng): Steamed or otherwise heat-treated Korean ginseng is a significant source of Rk3.

-

Panax quinquefolius L. (American ginseng): Processed American ginseng also yields this compound.

-

Panax notoginseng (Burk.) F.H. Chen (Sanqi or Tianqi): Steamed notoginseng is another notable source of this compound.[5]

The transformation of precursor ginsenosides into Rk3 is influenced by processing conditions such as temperature, duration, and the presence of solvents.

Quantitative Data on this compound Content

The concentration of this compound in processed ginseng can vary significantly depending on the Panax species and the specific processing methods employed. The following tables summarize the available quantitative data.

Table 1: Content of this compound in Different Processed Panax Species

| Panax Species | Processing Method | This compound Content (mg/g) | Reference |

| Panax ginseng | Steamed Black Ginseng | 24.96 ± 3.05 (as part of major ginsenosides) | [5] |

| Panax quinquefolium | Steamed Black Ginseng | 19.70 ± 1.41 (as part of major ginsenosides) | [5] |

| Panax notoginseng | Steamed Black Ginseng | 43.65 ± 2.08 (as part of major ginsenosides) | [5] |

| Panax ginseng | Heat-processed with 70% ethanol at 130°C | Not explicitly Rk3, but a related compound was 0.40 |

Note: The values for steamed black ginseng represent the combined content of major ginsenosides including Rk3.

Experimental Protocols

Isolation and Purification of this compound from Processed Ginseng

The following protocol is a representative method for the isolation and purification of this compound, primarily adapted from studies on processed Vietnamese ginseng.[6]

1. Extraction:

- Air-dried and powdered processed ginseng roots are extracted exhaustively with a suitable solvent, such as methanol or ethanol, at room temperature.

- The solvent is then evaporated under reduced pressure to obtain a crude extract.

2. Solvent Partitioning:

- The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

- The this compound-containing fraction is typically enriched in the ethyl acetate and/or n-butanol fractions.

3. Column Chromatography:

- The enriched fraction is subjected to open column chromatography on silica gel.

- A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of chloroform, methanol, and water in varying ratios.

- Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing Rk3.

4. Preparative High-Performance Liquid Chromatography (Prep-HPLC):

- The Rk3-containing fractions from column chromatography are further purified by preparative HPLC.

- Column: A reversed-phase C18 column is commonly used.

- Mobile Phase: A gradient of methanol and water is a typical mobile phase. For instance, a mobile phase of MeOH-H₂O (60:40, v/v) has been used successfully.[6]

- Detection: UV detection at 203 nm is suitable for ginsenosides.

- Fractions corresponding to the Rk3 peak are collected, and the solvent is evaporated to yield the purified compound.

Quantification of this compound by HPLC-MS/MS

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for the quantification of this compound in biological matrices and herbal extracts.

1. Sample Preparation:

- For herbal extracts, a simple dilution with the initial mobile phase is often sufficient.

- For biological samples (e.g., plasma), protein precipitation with a solvent like methanol or acetonitrile is typically required, followed by centrifugation and filtration of the supernatant.

2. HPLC Conditions:

- Column: A reversed-phase C18 column (e.g., Agilent Eclipse XDB-C18) is commonly employed.

- Mobile Phase: A gradient elution using a mixture of water (often with a modifier like formic acid) and an organic solvent such as methanol or acetonitrile.

- Flow Rate: Typically in the range of 0.2-1.0 mL/min.

3. MS/MS Conditions:

- Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode can be used, depending on the specific compound and matrix.

- Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for Rk3 and an internal standard.

Signaling Pathways and Mechanism of Action

A growing body of evidence indicates that this compound exerts its biological effects, particularly its anti-cancer activities, through the modulation of key cellular signaling pathways. The most well-documented target of Rk3 is the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway .[1][2][7]

Inhibition of the PI3K/AKT Pathway

This compound has been shown to directly or indirectly inhibit the PI3K/AKT pathway, which is frequently hyperactivated in various cancers and promotes cell survival, proliferation, and resistance to apoptosis.[1] The inhibitory effect of Rk3 on this pathway has been validated through molecular docking and surface plasmon resonance studies.[1][2]

Caption: Inhibition of the PI3K/AKT pathway by this compound.

Downstream Effects of PI3K/AKT Inhibition by this compound

The inhibition of the PI3K/AKT pathway by this compound leads to several downstream cellular events that contribute to its anti-cancer properties:

-

Induction of Apoptosis: By inhibiting the pro-survival signals of the PI3K/AKT pathway, Rk3 promotes programmed cell death in cancer cells.[1]

-

Induction of Autophagy: Rk3 has been shown to induce autophagy, a cellular process of self-digestion that can have both pro-survival and pro-death roles depending on the cellular context. In the context of Rk3's anti-cancer effects, it appears to contribute to cell death.[1]

-

Cell Cycle Arrest: Rk3 can arrest the cell cycle at the G1 phase, preventing cancer cells from proliferating. This is achieved by downregulating the expression of key cell cycle proteins such as Cyclin D1 and CDK4.[7]

Caption: Experimental workflow for the study of this compound.

Conclusion

This compound is a promising rare ginsenoside with well-documented anti-cancer properties, primarily mediated through the inhibition of the PI3K/AKT signaling pathway. Its formation through the heat processing of various Panax species makes it an accessible target for natural product-based drug discovery. The detailed experimental protocols for its isolation and quantification provided in this guide, along with the elucidation of its mechanism of action, offer a solid foundation for further research and development of this compound as a potential therapeutic agent. Continued investigation into its efficacy in various disease models and its pharmacokinetic and toxicological profiles will be crucial for its translation into clinical applications.

References

- 1. This compound is a novel PI3K/AKT-targeting therapeutics agent that regulates autophagy and apoptosis in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound is a novel PI3K/AKT-targeting therapeutics agent that regulates autophagy and apoptosis in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Black Ginseng and Its Saponins: Preparation, Phytochemistry and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Black Ginseng, Richer in Ginsenoside Compared to Red Ginseng [maha.asia]

- 5. Comparative Study of White and Steamed Black Panax ginseng, P. quinquefolium, and P. notoginseng on Cholinesterase Inhibitory and Antioxidative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Ginsenoside Rk3: A Comprehensive Pharmacological Profile and Bioactivity Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginsenoside Rk3, a rare ginsenoside primarily derived from the heat processing of Panax ginseng and Panax notoginseng, has emerged as a promising bioactive compound with a diverse pharmacological profile.[1][2] Its unique chemical structure contributes to a range of biological activities, positioning it as a compelling candidate for further investigation in drug discovery and development. This technical guide provides an in-depth overview of the pharmacological properties of this compound, with a focus on its initial bioactivity screening, mechanisms of action, and the experimental methodologies used for its evaluation.

Pharmacological Profile

This compound exhibits a spectrum of pharmacological effects, including anti-cancer, anti-inflammatory, neuroprotective, and cardioprotective activities. These effects are largely attributed to its ability to modulate key cellular signaling pathways.

Anti-Cancer Activity

A significant body of research has focused on the anti-neoplastic properties of this compound. Studies have demonstrated its efficacy against various cancer cell lines, including esophageal, non-small cell lung, and hepatocellular carcinoma.[1][3][4] The primary mechanisms underlying its anti-cancer effects are the induction of apoptosis and autophagy, as well as the arrest of the cell cycle.[1][3][5]

Anti-Inflammatory Effects

This compound has been shown to possess potent anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β by suppressing the NF-κB signaling pathway.[6][7] This activity has been observed in various models, including those for alcohol-induced liver injury and UV-induced skin damage.[6][8]

Neuroprotective and Cardioprotective Roles

Emerging evidence suggests that this compound may offer neuroprotective benefits. It has been shown to ameliorate Aβ-induced neurotoxicity in models of Alzheimer's disease by activating the AMPK signaling pathway and reducing oxidative stress.[9][10] Furthermore, Rk3 has demonstrated cardioprotective effects against hypoxia-reoxygenation induced apoptosis in cardiomyocytes, mediated through the AKT and MAPK pathways.[11]

Initial Bioactivity Screening: Data Summary

The initial screening of this compound has yielded significant quantitative data across various experimental models. The following tables summarize key findings related to its anti-cancer and anti-inflammatory activities.

| Cell Line | Assay | Parameter | Concentration of Rk3 | Result | Reference |

| Eca109 (Esophageal Cancer) | MTT Assay | IC50 (48h) | ~150 µM | Inhibition of cell proliferation | [1] |

| KYSE150 (Esophageal Cancer) | MTT Assay | IC50 (48h) | ~150 µM | Inhibition of cell proliferation | [1] |

| H460 (Non-small cell lung cancer) | MTT Assay | IC50 (48h) | Not specified | Reduced cell viability | [3] |

| A549 (Non-small cell lung cancer) | MTT Assay | IC50 (48h) | Not specified | Reduced cell viability | [3] |

| HepG2 (Hepatocellular Carcinoma) | MTT Assay | IC50 (48h) | Not specified | Inhibition of cell proliferation | [4] |

| HCC-LM3 (Hepatocellular Carcinoma) | MTT Assay | IC50 (48h) | Not specified | Inhibition of cell proliferation | [4] |

Table 1: Summary of In Vitro Anti-Cancer Activity of this compound.

| Model | Parameter Measured | Effect of Rk3 Treatment | Reference |

| Alcohol-induced liver injury in mice | Serum ALT and AST levels | Significant decrease | [6] |

| Alcohol-induced liver injury in mice | Hepatic NF-κB, TNF-α, IL-6, IL-1β levels | Significant reduction | [6] |

| UV-irradiated mouse skin | IL-1, IL-6, TNF-α levels in skin tissue | Significant reduction | [8] |

| HepG2 cells | TNF-α-induced NF-κB transcriptional activity (IC50) | 14.24 ± 1.30 μM | [7] |

Table 2: Summary of Anti-Inflammatory Activity of this compound.

Signaling Pathways Modulated by this compound

This compound exerts its pharmacological effects by modulating several key signaling pathways. The PI3K/Akt/mTOR and AMPK pathways are central to its mechanism of action, particularly in the context of cancer and metabolic regulation.

PI3K/Akt/mTOR Pathway

In several cancer types, this compound has been shown to inhibit the PI3K/Akt/mTOR pathway.[1][4] This inhibition leads to the induction of apoptosis and autophagy, thereby suppressing tumor growth.

AMPK Signaling Pathway

This compound has been identified as an activator of the AMP-activated protein kinase (AMPK) signaling pathway.[9][12] Activation of AMPK plays a crucial role in the neuroprotective and anti-diabetic effects of Rk3.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly cited in the bioactivity screening of this compound.

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

96-well plates

-

Cancer cell lines (e.g., Eca109, KYSE150)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in culture medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the various concentrations of Rk3-containing medium. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.

-

Calculate cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100%.

Western Blot Analysis for PI3K/Akt Pathway

Western blotting is used to detect specific proteins in a sample and to quantify their expression levels.

Materials:

-

Cell lysates from Rk3-treated and control cells

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-PI3K, anti-phospho-PI3K, anti-Akt, anti-phospho-Akt, anti-mTOR, anti-phospho-mTOR, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify band intensities using densitometry software and normalize to a loading control like β-actin.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.

Materials:

-

Rk3-treated and control cells

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Harvest cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer.

-

Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.

In Vivo Xenograft Tumor Model

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

Cancer cell line (e.g., KYSE150)

-

Matrigel (optional)

-

This compound formulation for injection

-

Calipers

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in 100 µL PBS, optionally mixed with Matrigel) into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

-

Randomly divide the mice into control and treatment groups.

-

Administer this compound (e.g., intraperitoneally) to the treatment group at a predetermined dose and schedule. The control group receives the vehicle.

-

Measure the tumor volume using calipers every few days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Monitor the body weight and general health of the mice throughout the experiment.

-

At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, Western blot).

Conclusion

This compound is a multifaceted bioactive compound with significant therapeutic potential. Its well-documented anti-cancer, anti-inflammatory, and neuroprotective properties, mediated through the modulation of key signaling pathways such as PI3K/Akt/mTOR and AMPK, make it a compelling subject for further preclinical and clinical investigation. The experimental protocols detailed in this guide provide a robust framework for the continued exploration of this compound's pharmacological profile and its development as a potential therapeutic agent.

References

- 1. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchhub.com [researchhub.com]

- 3. Flow cytometry with PI staining | Abcam [abcam.com]

- 4. This compound Prevents Hypoxia-Reoxygenation Induced Apoptosis in H9c2 Cardiomyocytes via AKT and MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 6. wp.uthscsa.edu [wp.uthscsa.edu]

- 7. Natural products targeting autophagy and apoptosis in NSCLC: a novel therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubcompare.ai [pubcompare.ai]

- 9. MTT assays [bio-protocol.org]

- 10. This compound modulates gut microbiota and regulates immune response of group 3 innate lymphoid cells to against colorectal tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

Bioavailability and Pharmacokinetic Profile of Ginsenoside Rk3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ginsenoside Rk3, a rare ginsenoside formed during the processing of ginseng, has garnered significant interest for its potential therapeutic applications, including anti-cancer, anti-inflammatory, and neuroprotective effects. A thorough understanding of its bioavailability and pharmacokinetic properties is paramount for its development as a viable therapeutic agent. This technical guide provides a comprehensive overview of the current knowledge on the bioavailability and pharmacokinetic studies of this compound, with a focus on quantitative data, experimental methodologies, and relevant cellular signaling pathways.

Bioavailability and Pharmacokinetics

The bioavailability of a drug is a critical determinant of its clinical efficacy. Studies on this compound have consistently demonstrated its poor oral bioavailability, a common characteristic among many ginsenosides.

Pre-clinical Pharmacokinetic Parameters in Rats

Pharmacokinetic studies in Sprague-Dawley rats have been instrumental in elucidating the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. Following intravenous administration, Rk3 exhibits favorable plasma exposure. However, its oral bioavailability is exceedingly low.

A key study provides the following pharmacokinetic parameters for this compound in rats:

Table 1: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats

| Parameter | Intravenous Administration (5 mg/kg) | Oral Administration (20 mg/kg) | Reference |

| Clearance (Cl) | 23.8 ± 1.4 mL·min⁻¹·kg⁻¹ | Not Applicable | [1][2] |

| Terminal Elimination Half-life (t½) | 99.5 ± 37.8 min | Not Applicable | [1][2] |

| Plasma Exposure | Abundant | No measurable exposure | [1][2] |

| Oral Bioavailability | - | Unfavorable | [1][2] |

These findings suggest that while this compound is effectively cleared from the systemic circulation and possesses a moderate half-life when administered intravenously, it is very poorly absorbed from the gastrointestinal tract.[1][2] This lack of oral absorption is a significant hurdle for its development as an oral therapeutic.

Experimental Protocols

Accurate and reproducible experimental design is crucial for pharmacokinetic analysis. The following sections detail the methodologies employed in the pharmacokinetic evaluation of this compound.

Animal Studies

-

Animal Model: Male Sprague-Dawley rats are commonly used for in vivo pharmacokinetic studies of ginsenosides.[1][2][3]

-

Dosing:

-

Intravenous (IV) Administration: this compound is dissolved in a suitable vehicle and administered typically via the tail vein. A common dose used is 5 mg/kg.[1][2]

-

Oral (PO) Administration: For oral dosing, Rk3 is suspended in a vehicle like 0.5% carboxymethyl cellulose sodium (CMC-Na) and administered by gavage. A dose of 20 mg/kg has been used to assess oral bioavailability.[1][2]

-

-

Blood Sampling: Blood samples are collected serially from the tail vein or orbital sinus at predetermined time points post-dosing (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours).[3] The samples are collected in tubes containing an anticoagulant (e.g., K₂EDTA) and centrifuged to separate the plasma.[3] Plasma samples are then stored at -80°C until analysis.[4]

Analytical Methodology: LC-MS/MS Quantification

A reliable and sensitive analytical method is essential for the accurate quantification of this compound in biological matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose.

-

Sample Preparation: A simple protein precipitation method is typically used to extract this compound from plasma samples.[2] This involves adding a solvent like methanol or a methanol/acetonitrile mixture to the plasma, followed by vortexing and centrifugation to precipitate proteins. The resulting supernatant, containing the analyte, is then further processed for injection into the LC-MS/MS system.[5]

-

Chromatographic Separation: Reverse-phase high-performance liquid chromatography (HPLC) is used to separate this compound from other endogenous plasma components. A C18 column is commonly employed with a mobile phase consisting of a gradient of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution (e.g., water with 0.1% formic acid or 2 mM ammonium acetate).[4][5]

-

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with a negative electrospray ionization (ESI) source is used for detection.[1][2] The specific precursor-to-product ion transitions for Rk3 are monitored for quantification.

Table 2: Performance Characteristics of the LC-MS/MS Method for this compound Quantification

| Parameter | Value | Reference |

| Lower Limit of Quantification (LLOQ) | 10 ng/mL | [1][2] |

| Linearity Range | 25.0–5000 ng/mL (for a similar ginsenoside) | [3] |

| Intra- and Inter-day Precision (RSD) | ≤ 10.1% | [1][2] |

| Accuracy (Analytical Recovery) | Within 100 ± 10% | [1][2] |

The following diagram illustrates a typical experimental workflow for a pharmacokinetic study of this compound.

Signaling Pathways Modulated by this compound

This compound exerts its pharmacological effects by modulating several key intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and identifying potential therapeutic targets.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and apoptosis. In various cancer models, this compound has been shown to inhibit this pathway, leading to the induction of apoptosis and autophagy in cancer cells.

AMPK Signaling Pathway

The AMP-activated protein kinase (AMPK) signaling pathway plays a central role in cellular energy homeostasis. Activation of AMPK can lead to beneficial effects in metabolic disorders. This compound has been reported to activate the AMPK pathway, contributing to its potential therapeutic effects in conditions like type 2 diabetes and Alzheimer's disease.

Conclusion and Future Directions

The current body of evidence indicates that while this compound demonstrates promising pharmacological activities in preclinical models, its clinical translation is significantly hampered by its extremely low oral bioavailability. Future research should focus on strategies to overcome this limitation. Potential approaches include the development of novel drug delivery systems, such as nanoformulations or co-administration with absorption enhancers, and structural modifications of the Rk3 molecule to improve its permeability and metabolic stability. A deeper understanding of the specific transporters and metabolic enzymes involved in its absorption and first-pass metabolism will also be critical for the rational design of bioavailable Rk3 formulations. Further elucidation of its engagement with cellular signaling pathways will continue to unveil its full therapeutic potential.

References

- 1. Quantification of ginsenosides Rh4 and Rk3 in rat plasma by liquid chromatography-tandem mass spectrometry: application to a pre-clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacokinetics and tissue distribution analysis of ginsenoside Rh3 in rats using a novel LC-MS/MS quantification strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vivo pharmacokinetics of ginsenoside compound K mediated by gut microbiota | PLOS One [journals.plos.org]

- 5. Determination of ginsenoside Rh3 in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary investigations into Ginsenoside Rk3 neuroprotective effects.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the preliminary investigations into the neuroprotective effects of Ginsenoside Rk3, a bioactive compound derived from Panax ginseng. The following sections detail the quantitative data from key studies, outline the experimental methodologies employed, and visualize the implicated signaling pathways.

Quantitative Data Summary

The neuroprotective effects of this compound have been quantified across several in vitro and in vivo studies. The data below summarizes key findings related to its impact on cellular health, oxidative stress, and cognitive function.

| Parameter | Model System | Treatment | Observed Effect | Reference |

| Neuronal Apoptosis | Aβ-induced PC12 cells and primary neurons | This compound | Improved neuronal apoptosis | [1][2] |

| Intracellular Reactive Oxygen Species (ROS) | Aβ-induced PC12 cells and primary neurons | This compound | Decreased ROS production | [1][2] |

| Mitochondrial Membrane Potential | Aβ-induced PC12 cells and primary neurons | This compound | Restored mitochondrial membrane potential | [1][2] |

| Spatial Learning and Memory | APP/PS1 double transgenic mouse model of AD | This compound | Improved spatial learning and memory deficits | [1][2] |

| Glutathione Reductase (GSH) Levels | APP/PS1 mice | This compound | Increased GSH levels | [1][2] |

| Superoxide Dismutase (SOD) Levels | APP/PS1 mice | This compound | Increased SOD levels | [1][2] |

| Malondialdehyde (MDA) Production | APP/PS1 mice | This compound | Inhibited MDA production | [1][2] |

| Glial Cell Activation | APP/PS1 mice | This compound | Inhibited activation of glial cells | [1][2] |

| Cognitive Function | APP/PS1 and C57BL/6 mice | This compound | Significantly improved cognitive function | [3] |

| Neurogenesis and Synaptogenesis | Mouse hippocampus | This compound | Promoted neurogenesis and synaptogenesis | [3] |

| Aβ-induced Injury | Primary cultured neurons | This compound | Prevents Aβ-induced injury | [3] |

| Cell Proliferation | PC12 cells | This compound | Promoted proliferation | [3] |

| Synapse-associated Protein Expression | PC12 cells | This compound | Promoted expression | [3] |

Experimental Protocols

The following section details the methodologies used in the preliminary investigations of this compound's neuroprotective effects.

In Vitro Studies

-

Cell Culture and Treatment:

-

PC12 cells and primary neuronal cells were cultured under standard conditions.

-

To induce neurotoxicity, cells were exposed to amyloid-beta (Aβ) peptides.

-

Experimental groups were treated with varying concentrations of this compound.

-

-

Assessment of Neuronal Apoptosis:

-

Apoptosis was quantified using techniques such as TUNEL staining or flow cytometry with Annexin V/Propidium Iodide staining.

-

-

Measurement of Intracellular ROS:

-

Intracellular ROS levels were measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).

-

-

Evaluation of Mitochondrial Membrane Potential:

-

Changes in mitochondrial membrane potential were assessed using potentiometric dyes such as JC-1 or TMRM.

-

-

Western Blotting:

-

Protein expression levels of key signaling molecules (e.g., AMPK, Nrf2, CREB, BDNF) and synapse-associated proteins were determined by Western blotting.

-

In Vivo Studies

-

Animal Models:

-

This compound Administration:

-

Rk3 was administered to the mice, typically through oral gavage, over a specified period.

-

-

Behavioral Testing:

-

Biochemical Analysis of Brain Tissue:

-

Immunohistochemistry and Immunofluorescence:

-

These techniques were used to detect glial cell activation, neurogenesis, and synaptogenesis in brain sections.[3]

-

Signaling Pathways and Mechanisms of Action

Preliminary studies suggest that this compound exerts its neuroprotective effects through the modulation of specific signaling pathways.

AMPK/Nrf2 Signaling Pathway

This compound has been shown to activate the AMP-activated protein kinase (AMPK)/nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2] This pathway is crucial for cellular stress response and antioxidant defense.

Caption: Activation of the AMPK/Nrf2 pathway by this compound.

CREB/BDNF Signaling Pathway

Another key mechanism involves the activation of the cAMP response element-binding protein (CREB)/brain-derived neurotrophic factor (BDNF) pathway.[3] This pathway is fundamental for promoting neurogenesis, synaptogenesis, and cognitive function.

Caption: this compound promotes neurogenesis via the CREB/BDNF pathway.

Experimental Workflow Overview

The general workflow for investigating the neuroprotective effects of this compound follows a multi-step process from in vitro screening to in vivo validation.

Caption: General experimental workflow for Rk3 neuroprotection studies.

References

- 1. This compound ameliorates Aβ-induced neurotoxicity in APP/PS1 model mice via AMPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound promotes neurogenesis in Alzheimer's disease through activation of the CREB/BDNF pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Ginsenoside Rk3: A Technical Guide on the Dual Regulation of Apoptosis and Autophagy

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ginsenoside Rk3, a rare saponin derived from heat-processed ginseng (Panax ginseng) and Panax notoginseng, is emerging as a potent bioactive compound with significant therapeutic potential.[1][2] Its pharmacological activities are diverse, including anti-inflammatory, anti-diabetic, and immunomodulatory effects.[2][3] Notably, extensive research has highlighted its profound impact on fundamental cellular processes, specifically apoptosis and autophagy. This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound modulates these pathways, its context-dependent effects in different cell types, and the experimental methodologies used to elucidate its function. The focus is on its dual role as a pro-apoptotic and pro-autophagic agent in cancer cells and as a cytoprotective, anti-apoptotic agent in non-malignant cells, such as cardiomyocytes.[1][2][4]

This compound in the Regulation of Apoptosis

Apoptosis, or programmed cell death, is a critical process for tissue homeostasis. Its dysregulation is a hallmark of many diseases, including cancer and ischemic injuries. This compound has demonstrated a remarkable ability to modulate apoptosis in a cell-type-specific manner.

Pro-Apoptotic Effects in Cancer Cells

In various cancer cell lines, including esophageal, hepatocellular, and non-small cell lung cancer, Rk3 acts as a potent inducer of apoptosis.[1][2][5] This activity is central to its anti-proliferative and tumor-suppressive effects.[1][5]

Mechanism of Action: The primary mechanism involves the inhibition of the PI3K/Akt/mTOR signaling pathway , a critical cascade for cell survival and proliferation that is often hyperactivated in cancers.[1][2][6] By blocking this pathway, Rk3 triggers the intrinsic mitochondrial apoptosis pathway.[1][2]

Key molecular events include:

-

Upregulation of Pro-Apoptotic Proteins: Rk3 treatment increases the expression of Bax, a key protein that permeabilizes the mitochondrial outer membrane.[1]

-

Cytochrome C Release: Increased mitochondrial permeability leads to the release of Cytochrome C into the cytoplasm.[1]

-

Caspase Cascade Activation: Cytoplasmic Cytochrome C activates the caspase cascade, leading to increased levels of cleaved (active) caspase-9 and caspase-3.[1]

-

PARP Cleavage: Active caspase-3 cleaves Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1]

-

Downregulation of Anti-Apoptotic Proteins: Rk3 concurrently reduces the levels of the anti-apoptotic protein Bcl-2.[1] The resulting increase in the Bax/Bcl-2 ratio further commits the cell to apoptosis.[4]

Anti-Apoptotic Effects in Cardioprotection

In contrast to its effect on cancer cells, Rk3 exhibits a protective role in non-malignant cells, such as H9c2 cardiomyocytes subjected to hypoxia-reoxygenation (H/R), a model for ischemia-reperfusion injury.[4][7]

Mechanism of Action: Rk3's cardioprotective effect is mediated, at least in part, by the modulation of the AKT and MAPK signaling pathways .[4][8][9]

Key molecular events include:

-

Activation of Survival Pathways: Rk3 treatment selectively increases the phosphorylation (activation) of Akt and ERK1/2, which are crucial pro-survival kinases.[4]

-

Inhibition of Stress Pathways: It simultaneously inhibits the activity of stress-activated kinases JNK and p38, which are involved in promoting apoptosis.[4][8]

-

Regulation of Bcl-2 Family: Rk3 pretreatment leads to an increase in the anti-apoptotic protein Bcl-2 and a decrease in the pro-apoptotic protein Bax, thereby inhibiting the mitochondrial apoptotic pathway.[4]

-

Reduced Caspase Activity: The culmination of these effects is a significant decrease in caspase-3 activity, leading to reduced apoptosis and increased cell viability.[4]

Quantitative Data on Rk3-Induced Apoptosis

| Cell Line | Model / Condition | Rk3 Concentration | Outcome | Quantitative Effect | Reference |

| Eca109 | Esophageal Cancer | 150 µM | Apoptosis Induction | Apoptotic cells increased to 39.21% | [1] |

| KYSE150 | Esophageal Cancer | 150 µM | Apoptosis Induction | Significant increase in apoptotic cells | [1] |

| HepG2 | Hepatocellular Carcinoma | 0-80 µM | Apoptosis Induction | Dose-dependent increase in apoptosis markers (Bax, c-PARP) | [2] |

| HCC-LM3 | Hepatocellular Carcinoma | 0-80 µM | Apoptosis Induction | Dose-dependent increase in apoptosis markers (Bax, c-PARP) | [2] |

| H9c2 | Cardiomyocyte H/R Injury | 6.25-25 µg/mL | Apoptosis Inhibition | Dose-dependent decrease in caspase-3 activity & TUNEL+ cells | [4] |

| H9c2 | Cardiomyocyte H/R Injury | 25 µg/mL | Cell Viability | Increased cell viability compared to H/R group | [4] |

Experimental Protocols for Apoptosis Assessment

2.4.1 Cell Viability Assay (MTT or CCK-8)

-

Principle: Measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce a tetrazolium salt (MTT) to formazan or a water-soluble salt (WST-8 in CCK-8) to a colored product.

-

Methodology:

-

Seed cells (e.g., 1 x 10⁴ cells/well) in a 96-well plate and allow them to adhere overnight.[1][4]

-

Treat cells with various concentrations of this compound (e.g., 50-250 µM) for specified times (e.g., 24 or 48 hours).[1]

-

Add 10-50 µL of MTT (5 mg/mL) or CCK-8 solution to each well and incubate for 2-4 hours at 37°C.[1][4]

-

If using MTT, remove the supernatant and add 150 µL of DMSO to dissolve the formazan crystals.[1]

-

Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 490 nm for MTT) using a microplate reader.[1][4]

-

2.4.2 Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

-

Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine exposed on the outer membrane of early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus staining only late apoptotic and necrotic cells.

-

Methodology:

-

Culture and treat cells with Rk3 as required in 6-well plates.[1][10]

-

Collect both adherent and floating cells and wash them twice with cold PBS.[11]

-

Resuspend cells in 1X Binding Buffer (typically 1 x 10⁵ cells in 100 µL).[11]

-

Add 5 µL of FITC-conjugated Annexin V and 5-10 µL of PI solution.[1][11]

-

Incubate the cells for 15-30 minutes at room temperature or 37°C in the dark.[1][10]

-

Analyze the stained cells immediately using a flow cytometer.[1]

-

2.4.3 Hoechst 33342 Staining

-

Principle: A fluorescent stain that binds to DNA in the cell nucleus. It allows for the visualization of nuclear morphology changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.

-

Methodology:

-

Grow cells on coverslips or in plates and treat with Rk3.[1]

-

Wash cells with PBS and incubate with Hoechst 33342 dye (e.g., 10 µg/mL) for 15-30 minutes at 37°C in the dark.[1]

-

Observe the stained nuclei immediately under a fluorescence microscope. Apoptotic cells will display condensed, bright blue nuclei.[1]

-

This compound in the Regulation of Autophagy

Autophagy is a catabolic "self-eating" process where cells degrade and recycle their own components. It plays a dual role in cancer, either promoting survival or contributing to cell death. Rk3 has been identified as a potent inducer of autophagy in cancer cells.

Pro-Autophagic Effects in Cancer Cells

In hepatocellular and esophageal cancer cells, Rk3 treatment triggers a significant autophagic response.[1][2] This response appears to contribute to, rather than prevent, cell death.

Mechanism of Action: Similar to its effect on apoptosis, the induction of autophagy by Rk3 is primarily mediated by the inhibition of the PI3K/Akt/mTOR signaling pathway .[1][2][12] mTOR is a major negative regulator of autophagy; its inhibition by Rk3 initiates the autophagic process.[3]

Key molecular events include:

-

Upregulation of Autophagy Initiation Proteins: Rk3 treatment increases the expression of key autophagy-related proteins (ATGs) including Beclin-1, ATG5, ATG7, and ATG12.[2][13]

-

LC3 Conversion: It promotes the conversion of the soluble form of microtubule-associated protein light chain 3 (LC3-I) to its lipidated, autophagosome-associated form (LC3-II). The LC3-II/LC3-I ratio is a key indicator of autophagosome formation.[2][13]

-

Inhibition of Autophagic Flux Substrate: Rk3 leads to the downregulation of p62/SQSTM1, a protein that is incorporated into autophagosomes and degraded upon fusion with lysosomes. A decrease in p62 indicates a functional autophagic flux.[2]

-

Autophagosome Formation: These molecular changes result in the formation of double-membraned vesicles known as autophagosomes, which can be visualized by electron microscopy.[2][12]

Crosstalk: Autophagy Enhances Rk3-Induced Apoptosis

A critical finding is the interplay between autophagy and apoptosis in the context of Rk3 treatment. In esophageal cancer cells, the use of an autophagy inhibitor, 3-methyladenine (3-MA), was shown to partially abrogate the apoptosis induced by Rk3.[1][14] This suggests that Rk3-induced autophagy is not a survival mechanism but rather a process that promotes or enhances apoptotic cell death.[1]

Quantitative Data on Rk3-Induced Autophagy

| Cell Line | Model / Condition | Rk3 Concentration | Outcome | Quantitative Effect | Reference |

| HepG2 | Hepatocellular Carcinoma | 0-80 µM | Autophagy Induction | Dose-dependent ↑ in LC3-II/LC3-I, Beclin-1, ATGs; ↓ in p62, p-mTOR | [2][13] |

| HCC-LM3 | Hepatocellular Carcinoma | 0-80 µM | Autophagy Induction | Dose-dependent ↑ in LC3-II/LC3-I, Beclin-1, ATGs; ↓ in p62, p-mTOR | [2][13] |

| Eca109 | Esophageal Cancer | 150 µM | Autophagy Induction | Increased expression of autophagy-related proteins | [1] |

| KYSE150 | Esophageal Cancer | 150 µM | Autophagy Induction | Increased expression of autophagy-related proteins | [1] |

Experimental Protocols for Autophagy Assessment

3.4.1 Western Blotting for Autophagy Markers

-

Principle: Quantifies the protein levels of key autophagy markers. The ratio of LC3-II to LC3-I and the level of p62 are standard indicators of autophagic activity.

-

Methodology:

-

Prepare total protein lysates from cells treated with Rk3.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Probe the membrane with primary antibodies against LC3, p62, Beclin-1, ATG5, ATG7, p-mTOR, and total mTOR.

-

Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.

-

Incubate with HRP-conjugated secondary antibodies and detect signals using an enhanced chemiluminescence (ECL) system.

-

Quantify band intensities using densitometry software.[2]

-

3.4.2 Transmission Electron Microscopy (TEM)

-

Principle: Provides direct ultrastructural visualization of autophagic vesicles (autophagosomes and autolysosomes) within the cell.

-

Methodology:

-

Treat cells with Rk3 for the desired time.

-

Fix the cells with glutaraldehyde, followed by post-fixation with osmium tetroxide.

-

Dehydrate the cells through a graded series of ethanol.

-

Embed the cells in resin and cut ultra-thin sections.

-

Stain the sections with uranyl acetate and lead citrate.

-

Examine the sections under a transmission electron microscope to identify double-membraned autophagosomes.[2][12]

-

3.4.3 Immunofluorescence for LC3 Puncta

-

Principle: Visualizes the translocation of LC3 from a diffuse cytoplasmic pattern to punctate structures representing its incorporation into autophagosome membranes.

-

Methodology:

-

Grow and treat cells on glass coverslips.

-

Fix cells with 4% paraformaldehyde and permeabilize with Triton X-100 or methanol.

-

Block non-specific binding with BSA or serum.

-

Incubate with a primary antibody against LC3.

-

Incubate with a fluorescently-labeled secondary antibody.

-

Counterstain nuclei with DAPI.

-

Mount the coverslips and visualize using a fluorescence or confocal microscope. The number of LC3 puncta per cell can be quantified.[2]

-

Integrated Experimental Workflow

The investigation of Rk3's dual role typically follows a structured workflow, integrating various assays to build a comprehensive understanding of its molecular effects.

Conclusion and Future Directions

This compound is a multifaceted regulator of cellular fate, capable of inducing apoptosis and autophagy in cancer cells while protecting non-cancerous cells from apoptotic death.[1][2][4] Its mechanism of action is largely centered on the modulation of key survival and stress-response signaling pathways, most notably PI3K/Akt/mTOR and MAPK.[1][4] The ability of Rk3-induced autophagy to promote apoptosis in cancer cells is a particularly compelling finding, suggesting a complex and coordinated mechanism of anti-tumor activity.[1]

Future research should focus on:

-

In Vivo Efficacy: Expanding on existing xenograft models to validate the anti-tumor and cardioprotective effects in more complex physiological systems.[1]

-

Combination Therapies: Investigating the potential of Rk3 to synergize with conventional chemotherapeutic agents, potentially overcoming drug resistance or reducing side effects.[15][16]

-

Direct Molecular Targets: Utilizing advanced techniques like surface plasmon resonance and proteomics to confirm the direct binding targets of Rk3 and further elucidate its mechanism of action.[2][6]

-

Pharmacokinetics and Drug Delivery: Optimizing the bioavailability and targeted delivery of Rk3 to enhance its therapeutic index.

References

- 1. The this compound exerts anti-esophageal cancer activity in vitro and in vivo by mediating apoptosis and autophagy through regulation of the PI3K/Akt/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound is a novel PI3K/AKT-targeting therapeutics agent that regulates autophagy and apoptosis in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Autophagy and its regulation by ginseng components - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Prevents Hypoxia-Reoxygenation Induced Apoptosis in H9c2 Cardiomyocytes via AKT and MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticancer Activities of Ginsenosides, the Main Active Components of Ginseng - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound is a novel PI3K/AKT-targeting therapeutics agent that regulates autophagy and apoptosis in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound Prevents Hypoxia-Reoxygenation Induced Apoptosis in H9c2 Cardiomyocytes via AKT and MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of Myocardial Cell Apoptosis Is Important Mechanism for Ginsenoside in the Limitation of Myocardial Ischemia/Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Inhibition of Myocardial Cell Apoptosis Is Important Mechanism for Ginsenoside in the Limitation of Myocardial Ischemia/Reperfusion Injury [frontiersin.org]

- 10. Ginsenoside Rk1 inhibits cell proliferation and promotes apoptosis in lung squamous cell carcinoma by calcium signaling pathway - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05037J [pubs.rsc.org]

- 11. Ginsenoside Rh2 induces apoptosis and paraptosis-like cell death in colorectal cancer cells through activation of p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. The this compound exerts anti-esophageal cancer activity in vitro and in vivo by mediating apoptosis and autophagy through regulation of the PI3K/Akt/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Ginsenoside Rg3 in Cancer Research: Current Trends and Future Prospects - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

The Modulatory Role of Ginsenoside Rk3 on the Gut Microbiota and Brain-Gut Axis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the current scientific understanding of Ginsenoside Rk3 and its effects on the gut microbiota and the intricate communication pathway of the brain-gut axis. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying molecular mechanisms.

Executive Summary

This compound, a rare ginsenoside formed during the processing of ginseng, has emerged as a potent bioactive compound with significant therapeutic potential, particularly in the context of neurological and inflammatory diseases. A growing body of evidence highlights its ability to modulate the composition and function of the gut microbiota, which in turn influences the brain-gut axis. This interaction appears to be a key mechanism through which Rk3 exerts its neuroprotective, anti-inflammatory, and antidepressant-like effects. This guide will explore the multifaceted actions of this compound, providing a comprehensive resource for researchers and professionals in drug development.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data from key studies investigating the impact of this compound on gut microbiota, key metabolites, and markers of intestinal and neuronal health.

Table 2.1: Effects of this compound on Gut Microbiota Composition

| Study Focus | Animal Model | Treatment Group | Key Findings | Citation |

| Gut Dysbiosis and Inflammation | Antibiotic-treated C57BL/6 mice | This compound | Enriched Bacteroides, Alloprevotella, and Blautia genera; Significantly decreased Firmicutes/Bacteroidetes ratio. | [1] |

| Parkinson's Disease | Rotenone-induced PD mouse model | This compound | Restored intestinal microbial homeostasis by enriching Lactobacillus murinus and Clostridium. | [2] |

| Colorectal Cancer | Colorectal cancer (CRC) mouse model | This compound | Enriched probiotics such as Akkermansia muciniphila and Barnesiella intestinihominis; Cleared pathogenic Desulfovibrio. | [3] |

| General Gut Health | Healthy rats | Ginseng Polysaccharides (containing Rk3 precursors) | Increased relative abundance of Bacteroides and Lactobacillaceae; Reduced abundance of Proteobacteria and Helicobacteraceae. | [4] |

Table 2.2: Modulation of Key Metabolites by this compound

| Study Focus | Animal Model | Treatment Group | Metabolite | Quantitative Change | Citation |

| Parkinson's Disease | Rotenone-induced PD mouse model | This compound | Butyrate | Significantly increased levels. | [2] |

| Depression | Murine model of depression | This compound | Tryptophan | Improved abnormal metabolism in brain tissue. | [5] |

| Gut Dysbiosis and Inflammation | Antibiotic-treated C57BL/6 mice | This compound | Short-Chain Fatty Acids (SCFAs) | Improved overall levels. | [1] |

| Colorectal Cancer | Colorectal cancer (CRC) mouse model | This compound | Glutamine | Upregulated. | [3] |

Table 2.3: Effects of this compound on Intestinal and Neuronal Markers

| Study Focus | Marker | Experimental Model | Treatment Group | Effect | Citation |

| Intestinal Barrier Function | Tight Junction Proteins (ZO-1, Occludin, Claudin-1) | Antibiotic-treated mice | This compound | Increased expression, repairing intestinal barrier dysfunction. | [1] |

| Neuroinflammation | Inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Antibiotic-treated mice | This compound | Reduced colonic levels and suppressed overproduction. | [1] |

| Alzheimer's Disease | Neuronal Apoptosis | APP/PS1 mouse model | This compound | Improved neuronal apoptosis. | [6] |

| Alzheimer's Disease | Oxidative Stress Markers (GSH, SOD, MDA) | APP/PS1 mouse model | This compound | Increased GSH and SOD levels; Inhibited MDA production. | [6] |

| Depression | Neuronal Damage | Murine model of depression | This compound | Alleviated neuronal damage in the hippocampus and prefrontal cortex. | [5] |

| Alzheimer's Disease | Neurogenesis and Synaptogenesis | APP/PS1 mouse model | This compound | Promoted neurogenesis and synaptogenesis in the hippocampus. | [7] |

Experimental Protocols

This section outlines the detailed methodologies for key experiments cited in the context of this compound research.

Animal Models

-

Rotenone-Induced Parkinson's Disease (PD) Mouse Model:

-

Animals: Male C57BL/6 mice are typically used.

-

Induction: Rotenone, a mitochondrial complex I inhibitor, is administered to induce PD-like symptoms. A common protocol involves intragastric administration of rotenone (e.g., 30 mg/kg) daily for a specified period (e.g., 4-8 weeks)[8].

-

This compound Administration: Rk3 is administered orally at various dosages.

-

Assessment: Behavioral tests such as the pole test, rotarod test, and open field test are used to evaluate motor function. Post-mortem analysis includes immunohistochemistry for tyrosine hydroxylase (TH)-positive neurons in the substantia nigra and high-performance liquid chromatography (HPLC) for dopamine levels in the striatum.

-

-

APP/PS1 Mouse Model of Alzheimer's Disease (AD):

-

Animals: APPswe/PSEN1dE9 (APP/PS1) double transgenic mice, which develop age-dependent amyloid-β (Aβ) plaques and cognitive deficits, are commonly used[6][9].

-

This compound Administration: Rk3 is administered orally over a defined period.

-

Assessment: Cognitive function is assessed using the Morris water maze (MWM) and novel object recognition test (NORT)[7]. Brain tissue is analyzed for Aβ plaque deposition (e.g., via thioflavin-S staining), neuronal apoptosis (e.g., via TUNEL assay), and levels of synaptic proteins (e.g., synaptophysin, PSD-95) and signaling molecules by Western blot and immunofluorescence[6][7].

-

-

Antibiotic-Induced Gut Dysbiosis Model:

-

Animals: C57BL/6 mice are often used.

-

Induction: A cocktail of antibiotics (e.g., ampicillin, neomycin, metronidazole, and vancomycin) is administered in the drinking water to deplete the gut microbiota.

-

This compound Administration: Following antibiotic treatment, mice are given Rk3 orally.

-

Assessment: Fecal samples are collected for 16S rRNA gene sequencing to analyze the gut microbiota composition. Intestinal tissue is examined for the expression of tight junction proteins and inflammatory markers.

-

Gut Microbiota Analysis

-

16S rRNA Gene Sequencing:

-

DNA Extraction: Total genomic DNA is extracted from fecal samples using a commercially available kit.

-

PCR Amplification: The V3-V4 or other variable regions of the 16S rRNA gene are amplified by PCR using region-specific primers with overhang adapters for sequencing[10].

-

Library Preparation: PCR products are purified, and sequencing libraries are prepared using a library preparation kit (e.g., Illumina TruSeq).

-

Sequencing: Libraries are sequenced on a platform such as the Illumina MiSeq.

-

Data Analysis: Raw sequencing reads are processed to filter out low-quality reads, and operational taxonomic units (OTUs) are clustered. Taxonomic assignment is performed against a reference database (e.g., Greengenes, SILVA). Alpha and beta diversity analyses are conducted to assess within-sample and between-sample diversity, respectively.

-

Western Blot Analysis

-

Protein Extraction: Tissues (e.g., brain, colon) or cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Membranes are blocked and then incubated with primary antibodies against target proteins (e.g., p-JAK2, p-STAT3, Nrf2, HO-1, p-CREB, BDNF, ZO-1, Occludin) overnight at 4°C.

-

Detection: After washing, membranes are incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

Visualizing the Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows influenced by this compound.

Experimental Workflow for Investigating this compound Effects

Caption: Experimental workflow for Rk3 studies.

This compound Modulation of the Gut-Brain Axis in Parkinson's Disease

Caption: Rk3's neuroprotection in PD via the gut-brain axis.

This compound Signaling in Alzheimer's Disease

References

- 1. Frontiers | The interaction between ginseng and gut microbiota [frontiersin.org]

- 2. This compound Alleviates Neuroinflammation and Gastrointestinal Dysfunction in Parkinson's Disease via Modulation of Gut Microbiota-Mediated Butyric Acid Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Gut Microbiota: Therapeutic Targets of Ginseng Against Multiple Disorders and Ginsenoside Transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Regulates Tryptophan Metabolism along the Brain-Gut Axis by Targeting Tryptophan Hydroxylase and Remodeling the Intestinal Microenvironment to Alleviate Depressive-Like Behavior in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound ameliorates Aβ-induced neurotoxicity in APP/PS1 model mice via AMPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound promotes neurogenesis in Alzheimer's disease through activation of the CREB/BDNF pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ginsenoside Rg3 exerts a neuroprotective effect in rotenone-induced Parkinson's disease mice via its anti-oxidative properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ginsenoside Rg1 alleviates Aβ deposition by inhibiting NADPH oxidase 2 activation in APP/PS1 mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. support.illumina.com [support.illumina.com]

Methodological & Application

Ginsenoside Rk3: In Vitro Analysis Protocols for Cellular Applications

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Ginsenoside Rk3, a rare saponin derived from heat-processed ginseng, has garnered significant attention in biomedical research for its diverse pharmacological activities. In vitro studies have demonstrated its potential as an anti-cancer, anti-inflammatory, and cardioprotective agent. This document provides detailed protocols for the in vitro analysis of this compound's effects on various cell lines, focusing on its mechanisms of action, including the induction of apoptosis, autophagy, and cell cycle arrest, primarily through the modulation of the PI3K/Akt signaling pathway.

Biological Activities of this compound

This compound exhibits a range of biological effects that are of interest for therapeutic development:

-

Anti-Cancer Activity: Rk3 has been shown to inhibit the proliferation of various cancer cell lines, including hepatocellular carcinoma (HepG2, HCC-LM3), non-small cell lung cancer (H460, A549), and esophageal cancer (Eca109, KYSE150).[1][2][3][4][5][6] Its anti-cancer effects are mediated through the induction of G1 phase cell cycle arrest, apoptosis, and autophagy.[1][3][4][5][6]

-

Cardioprotective Effects: Rk3 has demonstrated protective effects in H9c2 cardiomyocytes against hypoxia-reoxygenation-induced apoptosis, suggesting its potential in treating ischemic heart diseases.[7] This protection is associated with the activation of AKT and MAPK signaling pathways.[7]

-

Anti-thrombotic and Anti-platelet Aggregation: Rk3 can inhibit human platelet aggregation induced by agonists like collagen.[8] This effect is mediated by regulating the cAMP and PI3K/MAPK pathways.[8]

-

Anti-inflammatory Properties: Although less explored, some ginsenosides, including the family Rk3 belongs to, have shown anti-inflammatory effects.[9][10][11]

-

Metabolic Regulation: Rk3 has been found to ameliorate type 2 diabetes mellitus in mice by modulating the AMPK/Akt signaling pathway, suggesting its role in regulating hepatic gluconeogenesis and lipid accumulation.[12]

Quantitative Data Summary

The following tables summarize the quantitative data from various in vitro studies on this compound.

Table 1: Anti-proliferative Activity of this compound on Cancer Cell Lines

| Cell Line | Cancer Type | Assay | IC50 / Effective Concentration | Incubation Time (hours) | Reference |

| H460 | Non-small cell lung cancer | MTT | Not specified | 24, 48, 72 | [4][6] |

| A549 | Non-small cell lung cancer | MTT | Not specified | 24, 48, 72 | [4][6] |

| Eca109 | Esophageal cancer | MTT | Not specified | 24, 48, 72 | [3][5] |

| KYSE150 | Esophageal cancer | MTT | Not specified | 24, 48, 72 | [3][5] |

| HepG2 | Hepatocellular carcinoma | MTT | Not specified | Not specified | [1] |

| HCC-LM3 | Hepatocellular carcinoma | MTT | Not specified | Not specified | [1] |

| SW620 (in combination with 5-FU) | Colon cancer | MTT | Not specified | Not specified | [13] |

| LOVO (in combination with 5-FU) | Colon cancer | MTT | Not specified | Not specified | [13] |

Table 2: Apoptosis Induction by this compound

| Cell Line | Cancer Type | Method | Rk3 Concentration | Percentage of Apoptotic Cells | Incubation Time (hours) | Reference |

| Eca109 | Esophageal cancer | AV/PI double staining | 200 µM | 39.21% | 24 | [3] |

| KYSE150 | Esophageal cancer | AV/PI double staining | Not specified | Dose-dependent increase | 24 | [3] |